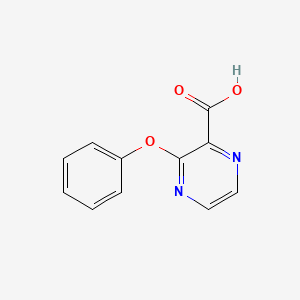

3-Phenoxypyrazine-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)9-10(13-7-6-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNVBOIOSGJNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Phenoxypyrazine 2 Carboxylic Acid

Strategic Design of Synthetic Routes for 3-Phenoxypyrazine-2-carboxylic acid

The construction of the this compound core is typically achieved through a two-step process commencing from a halogenated pyrazine (B50134) precursor. This strategy involves the introduction of the phenoxy group followed by the generation of the carboxylic acid functionality.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Phenoxy Moiety Introduction

The key step in assembling the this compound scaffold is the introduction of the phenoxy group onto the pyrazine ring via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This type of reaction is facilitated in heteroaromatic systems like pyrazine, where the ring nitrogen atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack. nih.gov The starting material for this transformation is typically an ester of 3-chloropyrazine-2-carboxylic acid, such as methyl 3-chloropyrazine-2-carboxylate. nih.gov

The SNAr reaction involves the displacement of a halide, a good leaving group, by a nucleophile. nih.gov In this specific synthesis, a substituted or unsubstituted phenol (B47542) acts as the nucleophile. The reaction is generally performed in the presence of a base, such as anhydrous potassium carbonate, which deprotonates the phenol to generate the more nucleophilic phenoxide ion. A polar aprotic solvent like dimethylformamide (DMF) is commonly used to facilitate the reaction, which is often heated to ensure a reasonable reaction rate. nih.gov

A general procedure involves stirring a mixture of methyl 3-chloropyrazine-2-carboxylate, a selected phenol, and potassium carbonate in DMF at an elevated temperature (e.g., 110 °C) for several hours. nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the desired methyl 3-phenoxypyrazine-2-carboxylate intermediate is isolated through extraction and purified by column chromatography. nih.gov The use of various substituted phenols in this step is a primary method for introducing structural diversity into the final products. nih.gov

Table 1: Representative Conditions for SNAr Reaction

| Starting Material | Reagents | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| Methyl 3-chloropyrazine-2-carboxylate | Substituted Phenol, K₂CO₃ | DMF | 110 °C | 5 h | Methyl 3-(substituted-phenoxy)pyrazine-2-carboxylate |

Data sourced from a study on the synthesis of TGR5 agonists. nih.gov

Carboxylic Acid Formation via Ester Hydrolysis

Following the successful installation of the phenoxy moiety, the final step in the synthesis of the title compound is the conversion of the ester group into a carboxylic acid. This is most commonly achieved through base-catalyzed hydrolysis. nih.gov

The methyl 3-phenoxypyrazine-2-carboxylate intermediate is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), in a solvent like methanol (B129727). nih.govnih.gov The reaction is typically conducted at ambient temperature for a few hours. nih.gov The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture with an acid, for instance, 1 N hydrochloric acid (HCl), protonates the carboxylate salt to precipitate the final this compound product. nih.gov The solid product can then be collected by filtration and dried. nih.gov

Table 2: General Procedure for Ester Hydrolysis

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl 3-phenoxypyrazine-2-carboxylate intermediate | 1. NaOH (2 N) 2. HCl (1 N) | Methanol | 1. Stirring for 4 h at room temperature 2. Acidification to pH 5-6 | This compound |

This procedure is adapted from a general method for the synthesis of pyrazine derivatives. nih.gov

Synthesis of 3-Phenoxypyrazine-2-carboxamide Derivatives

The carboxylic acid group of this compound is a versatile handle for further chemical modification, most notably for the formation of amide derivatives, which are prevalent in biologically active molecules.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry, typically involving the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. mdpi.com For this compound, this transformation allows for the introduction of a wide array of substituents, thereby enabling the exploration of structure-activity relationships (SAR).

The general process involves reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent and a non-nucleophilic base. nih.gov The coupling agent activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. The base, commonly a tertiary amine like N,N-diisopropylethylamine (DIEA), is used to neutralize any acidic byproducts and to facilitate the reaction. nih.gov

Evaluation of Coupling Reagents (e.g., HATU, T3P)

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with potentially sensitive substrates. Several modern coupling reagents are available, each with its own advantages.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uranium-based coupling reagent. peptide.comsigmaaldrich.com It is known for its fast reaction rates and low levels of racemization. peptide.com In the synthesis of 3-phenoxypyrazine-2-carboxamide derivatives, HATU has been used successfully. nih.gov The reaction is typically performed by dissolving the carboxylic acid and the desired amine in an anhydrous solvent like DMF, followed by the addition of HATU and a base such as DIEA. nih.gov The mixture is often heated to drive the reaction to completion. nih.gov

T3P (Propylphosphonic anhydride) is another effective and widely used coupling agent. ijsrset.comresearchgate.net It is considered a green reagent as its byproduct, phosphoric acid, is environmentally benign. T3P is known for its broad applicability in forming amide bonds, even with sterically hindered substrates. ijsrset.com While a specific application for this compound was not found in the provided search results, its successful use in coupling other heterocyclic carboxylic acids suggests it would be a viable and effective option. ijsrset.com

Table 3: Comparison of Amide Coupling Conditions

| Coupling Reagent | Base | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|---|

| HATU | DIEA | DMF | 70 °C | 6-10 h |

| T3P | DIPEA | Ethyl Acetate | Reflux | 5-6 h |

Data for HATU is from the synthesis of 3-phenoxypyrazine-2-carboxamide derivatives. nih.gov Data for T3P is from a general study on its efficacy. ijsrset.com

Exploration of Structural Diversity through Chemical Modification

The synthetic routes described above offer multiple points for introducing structural diversity into the this compound scaffold. This is crucial for developing libraries of compounds for biological screening.

The primary strategies for achieving this diversity include:

Varying the Phenoxy Moiety: By utilizing a range of substituted phenols (e.g., with chloro or dichloro substituents) in the initial SNAr reaction, a variety of analogues with different electronic and steric properties on the phenoxy ring can be generated. nih.gov

Varying the Amide Substituent: A vast array of commercially available primary and secondary amines can be used in the final amide coupling step. This allows for the systematic exploration of the chemical space around the carboxamide group, which is often critical for modulating the biological activity and pharmacokinetic properties of the resulting compounds. nih.govmdpi.com

Through the combinatorial application of these strategies, a large and diverse library of 3-phenoxypyrazine-2-carboxamide derivatives can be efficiently synthesized, providing a rich collection of molecules for drug discovery and other applications. nih.gov

Substituent Variations on the Phenoxy Ring

The introduction of various substituents onto the phenoxy ring is a common strategy to modulate the properties of the parent molecule. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The synthesis generally starts with an activated pyrazine, such as methyl 3-chloropyrazine-2-carboxylate, which serves as the electrophile. nih.gov

The process involves reacting methyl 3-chloropyrazine-2-carboxylate with a range of substituted phenols in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to drive the substitution, where the phenoxide ion displaces the chlorine atom at the C-3 position of the pyrazine ring. nih.gov This method allows for the incorporation of diverse functional groups onto the phenoxy moiety. For example, derivatives bearing electron-withdrawing groups, such as chloro-substituents, have been successfully synthesized. nih.gov

Table 1: Examples of Substituent Variations on the Phenoxy Ring

| Starting Substituted Phenol | Resulting Intermediate Product | Key Reagents |

| 2-Chlorophenol | Methyl 3-(2-chlorophenoxy)pyrazine-2-carboxylate | K₂CO₃, DMF |

| 2,5-Dichlorophenol | Methyl 3-(2,5-dichlorophenoxy)pyrazine-2-carboxylate | K₂CO₃, DMF |

| Various substituted phenols | Methyl 3-(substituted-phenoxy)pyrazine-2-carboxylate | K₂CO₃, DMF |

| This table illustrates the synthesis of key intermediates via nucleophilic aromatic substitution, based on the general procedure described in the literature. nih.gov |

Modifications of the Pyrazine Carboxylic Acid Moiety

The carboxylic acid functional group on the pyrazine ring is a prime site for chemical modification, most commonly through esterification and amidation.

First, the methyl ester intermediates obtained from the SNAr reaction (as described in 2.3.1) are hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions, for instance, using lithium hydroxide (LiOH) in a solvent mixture like THF/water, followed by acidification to yield the free this compound. nih.gov

This carboxylic acid is a key intermediate that can be converted into a wide range of amides. Standard peptide coupling reagents are employed for this transformation. For instance, the carboxylic acid can be activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) and then reacted with a primary or secondary amine to form the desired amide derivative. nih.gov This method is highly efficient for creating a library of 3-phenoxypyrazine-2-carboxamides. nih.gov

Table 2: Example of Carboxylic Acid Moiety Modification

| Starting Material | Transformation | Reagents | Final Product Type |

| Methyl 3-(substituted-phenoxy)pyrazine-2-carboxylate | Hydrolysis | 1. LiOH, THF/H₂O 2. HCl | 3-(substituted-phenoxy)pyrazine-2-carboxylic acid |

| 3-(substituted-phenoxy)pyrazine-2-carboxylic acid | Amidation | HATU, DIEA, Substituted Aniline | 3-(substituted-phenoxy)pyrazine-2-carboxamide |

| This table outlines the sequential modification of the functional group at the C-2 position of the pyrazine ring. nih.gov |

Structure Activity Relationship Sar Studies of 3 Phenoxypyrazine 2 Carboxylic Acid Derivatives

Elucidating Key Structural Features for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific parts of a molecule contribute to its biological effects. For derivatives of 3-phenoxypyrazine-2-carboxylic acid, research has concentrated on modifying the phenoxy group and the carboxamide linker to optimize their interaction with biological targets.

The phenoxy group at the 3-position of the pyrazine (B50134) ring is a critical component influencing the biological activity of this class of compounds. Modifications to this aromatic ring have been shown to significantly alter the potency of these derivatives as Takeda G-protein-coupled receptor 5 (TGR5) agonists. nih.gov TGR5 is recognized as a promising therapeutic target for metabolic diseases. nih.gov

In a series of novel 3-phenoxypyrazine-2-carboxamide derivatives, substitutions on the phenoxy ring led to a wide range of agonist activity. nih.gov The introduction of halogen atoms, particularly chlorine, at specific positions on the phenoxy ring was found to be highly beneficial for TGR5 agonistic activity. For instance, a compound with a 2-chloro substituent (18g) and another with 2,5-dichloro substituents (18k) demonstrated the most potent activity, with EC₅₀ values of 1.44 nM and 0.58 nM, respectively. nih.gov These values indicate a significant improvement in potency compared to the unsubstituted phenoxy analog and the reference drug, INT-777. nih.gov The data suggests that the position and nature of the substituent on the phenoxy ring are key determinants of the molecule's ability to effectively activate the TGR5 receptor. nih.gov

Interactive Table: TGR5 Agonist Activity of 3-Phenoxypyrazine-2-carboxamide Derivatives with Phenoxy Substitutions

| Compound | Phenoxy Substituent (R) | hTGR5 EC₅₀ (nM) nih.gov |

| 18g | 2-Cl | 1.44 |

| 18k | 2,5-di-Cl | 0.58 |

| 18j | 2-Cl, 5-CF₃ | Not specified, but noted as potent |

| INT-777 | Reference Drug | Comparison standard |

Note: This table is based on data reported in a study on novel TGR5 agonists and highlights the most potent examples. EC₅₀ is the half-maximal effective concentration.

The carboxamide linker at the 2-position of the pyrazine ring, and the substituents attached to it, play an equally vital role in defining the biological profile of these molecules. The amide portion of the molecule is a common point for modification to explore new interactions with the target protein and to fine-tune the compound's properties. nih.govnih.gov

In the development of TGR5 agonists, a series of 3-phenoxypyrazine-2-carboxamide derivatives were synthesized by coupling the this compound intermediate with various substituted anilines. nih.gov This systematic variation of the amide substituent was a key strategy in the optimization efforts. nih.gov Similarly, in studies on pyrrolopyrazine carboxamide derivatives as FGFR2/3 inhibitors, the linker and electrophile moieties attached to the carboxamide core were systematically explored to enhance potency and selectivity. nih.gov

Furthermore, research on related 3-aminopyrazine-2-carboxamides has shown that modifications to the carboxamide functional group can significantly alter the cytotoxicity of the compounds. mdpi.com For instance, while some derivatives exhibited moderate cytotoxicity, others with different substitutions were found to have decreased or no cytotoxicity, indicating that this position is crucial for modulating the safety profile of the scaffold. mdpi.com In a different context, studies on quinoxaline-2-carboxylic acid derivatives revealed that replacing an ethoxycarbonyl group with a carboxamide group had a negative impact on antitubercular activity, demonstrating the linker's importance across different therapeutic targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational method used to create mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models help in predicting the activity of new, unsynthesized molecules and in understanding the physicochemical properties that are important for their function.

For classes of compounds structurally related to this compound, various QSAR models have been successfully developed. These models are built using statistical methods to correlate calculated molecular descriptors with experimentally measured biological activity. For example, in a study of phenoxypyrimidine derivatives, which share a similar core structure, QSAR models were developed using techniques such as multiple linear regression (MLR), factor analysis-based MLR (FA-MLR), principal component regression (PCR), and partial least squares combined with a genetic algorithm (GA-PLS). nih.gov The most significant model, developed using GA-PLS, was able to explain 98% and predict 87% of the variance in the biological data (pIC₅₀ values). nih.gov

Similarly, for other carboxylic acid derivatives, QSAR studies have employed methods like support vector machines (SVM) and back-propagation neural networks (BPNN) in addition to MLR. nih.gov In the context of 2-phenylpyrimidine (B3000279) analogues, a statistically significant 3D-QSAR model was generated that showed a high correlation coefficient (R²=0.918) and strong predictive power (external validation R²=0.70). nih.gov These examples demonstrate the utility of QSAR in creating robust, predictive models for designing new compounds with potentially improved activity.

A key outcome of QSAR studies is the identification of specific physicochemical descriptors that are correlated with biological activity. These descriptors quantify various properties of a molecule, such as its size, shape, electronic properties, and lipophilicity.

In the analysis of phenoxypyrimidine derivatives, QSAR models revealed that the steric effect, hydrogen bonding capability, and electronic properties played significant roles in their inhibitory activity against the p38 kinase enzyme. nih.gov For a different set of carboxylic acid derivatives acting as HIV-1 integrase inhibitors, the best QSAR model indicated that polarizability and mass were the most influential properties. nih.gov In another study on antifungal carboxylic acid amides, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. mdpi.com These 3D-QSAR techniques generate models based on the steric and electrostatic fields of the molecules, directly correlating these three-dimensional physicochemical properties with their antifungal activity. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This "pharmacophore" serves as a template for designing or identifying new molecules with similar activity.

For compound classes analogous to this compound, pharmacophore modeling has been instrumental in guiding drug design. A study on 2-phenylpyrimidine analogues as selective PDE4B inhibitors led to the development of a five-point pharmacophore model. nih.gov This model, which consisted of specific chemical features arranged in a defined 3D geometry, was subsequently used to build a 3D-QSAR model, demonstrating a direct link between the pharmacophoric features and biological activity. nih.gov

In another study, a 3D-pharmacophore model was generated for a series of carboxylic acid derivatives to explore the structural requirements for their observed cytotoxic properties. nih.gov This approach, combined with QSAR and molecular docking, provides a comprehensive understanding of how these molecules exert their effects and helps in the rational design of new, more potent and selective compounds. nih.gov The principles of ligand-based design, guided by pharmacophore and QSAR models, are thus central to the optimization of lead compounds in the absence of a known protein target structure.

Derivation of Essential Structural Elements for Target Interaction

Systematic modifications of the this compound scaffold have revealed crucial structural features necessary for potent biological activity, particularly as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases. nih.gov

Initial research identified the pyrazine core as a key element. When compared with other heterocyclic cores like imidazole, the pyrazine ring demonstrated favorable TGR5 agonistic activities. nih.gov Further optimization efforts focused on substitutions at the phenoxy group and modifications of the carboxylic acid moiety, typically as carboxamides, to enhance potency and explore the SAR. nih.gov

Studies involving the replacement of the amide and phenoxy groups with various substituents have provided significant insights. For instance, the introduction of different heterocyclic rings in place of a simple amide demonstrated that a pyrazine core was more advantageous for TGR5 agonist activity compared to bulky bicyclic rings like tetrahydroisoquinoline, indoline, or thienopyrrole, which showed no agonistic effects. nih.gov

Detailed SAR studies on the phenoxy and amide portions of 3-phenoxypyrazine-2-carboxamide derivatives have elucidated the impact of different substituents on TGR5 agonist activity. The findings from these studies are summarized in the tables below.

Table 1: SAR of Amide Group Modifications in 3-Phenoxypyrazine-2-carboxamide Derivatives nih.gov

| Compound | R Group (Amide Modification) | hTGR5 EC₅₀ (nM) |

| 18d | Pyrazine | 1500 |

| 18e | Substituted Pyrazine | 442 |

| 18a | Tetrahydroisoquinoline | >10000 |

| 18b | Indoline | >10000 |

| 18c | Thienopyrrole | >10000 |

Data sourced from a study on potent TGR5 agonists, illustrating the preference for a pyrazine core over other heterocyclic systems. nih.gov

The data clearly indicates that the nature of the amide substituent is critical for activity, with specific pyrazine derivatives showing the most promise.

Further investigations into substitutions on the phenoxy ring revealed that electron-withdrawing groups, particularly halogens, at specific positions could significantly enhance agonist potency.

Table 2: SAR of Phenoxy Group Substitutions in 3-Phenoxypyrazine-2-carboxamide Derivatives nih.gov

| Compound | R Group (Phenoxy Substitution) | hTGR5 EC₅₀ (nM) |

| 18f | 4-F | 10.3 |

| 18g | 2-Cl | 1.4 |

| 18h | 3-Cl | 4.8 |

| 18i | 4-Cl | 3.5 |

| 18j | 2-Br | 2.5 |

| 18k | 2,5-di-Cl | 1.4 |

| 18l | 2-CF₃ | 4.7 |

| 18m | 4-CF₃ | 21.6 |

| 18n | 2-CH₃ | 16.2 |

| 18o | 4-CH₃ | 25.3 |

This table showcases the impact of various substituents on the phenoxy ring on the human TGR5 agonist activity. nih.gov

The results highlight that small, electron-withdrawing substituents, especially chlorine, at the 2- and 5-positions of the phenoxy ring lead to the most potent TGR5 agonists. For instance, compounds 18g (2-Cl) and 18k (2,5-di-Cl) demonstrated exceptional activity, superior to the reference drug INT-777. nih.gov This suggests that the electronic and steric properties of the substituents on the phenoxy ring are key determinants for strong interaction with the TGR5 receptor.

Virtual Screening Strategies Based on Pharmacophore Models

Virtual screening, particularly using pharmacophore models, has emerged as a powerful computational tool to identify novel ligands for biological targets. rsc.orgpreprints.org A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. These models are instrumental in filtering large compound libraries to identify potential hits with desired biological activity.

For TGR5 agonists based on scaffolds like this compound, ligand-based pharmacophore models have been developed. These models are generated by analyzing the chemical structures of known active compounds to identify common features crucial for their biological function. rsc.orgresearchgate.net

A typical pharmacophore model for a TGR5 agonist, derived from a set of known active compounds, often includes the following features:

One Hydrogen Bond Acceptor (A): This feature is critical for forming a key hydrogen bond with the receptor.

Four Hydrophobic Groups (H): These groups are essential for engaging in hydrophobic interactions within the binding pocket of the receptor.

One Aromatic Ring (R): An aromatic ring is a common feature that contributes to binding through pi-stacking or other aromatic interactions. researchgate.net

These features are spatially arranged to define a three-dimensional query that can be used to search compound databases for molecules that match the pharmacophore hypothesis. The workflow of such a virtual screening process typically involves several stages, including:

Pharmacophore-based screening: The generated pharmacophore model is used as a filter to rapidly screen large databases of compounds.

Molecular Docking: The hits from the pharmacophore screening are then subjected to molecular docking studies to predict their binding mode and affinity within the target's binding site.

Visual Inspection and Filtering: The docked poses are visually inspected to select promising candidates for further biological evaluation. preprints.org

This multi-step approach has been successfully employed to identify novel TGR5 agonists. rsc.org For instance, a ligand-based virtual screening combined with pharmacophore mapping and molecular docking led to the identification of several compounds with TGR5 agonistic activity in the micromolar range. rsc.orgresearchgate.net This underscores the utility of pharmacophore-based virtual screening in accelerating the discovery of new drug candidates based on the this compound scaffold and its derivatives.

Investigations into Biological Activity and Molecular Mechanisms of 3 Phenoxypyrazine 2 Carboxylic Acid Derivatives

TGR5 Agonistic Activity and Metabolic Pathway Modulation

The G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G-protein-coupled receptor 5 (TGR5), has been identified as a promising target for the treatment of metabolic diseases like type 2 diabetes mellitus and obesity. rsc.orgnih.gov Activation of TGR5 is known to induce the secretion of glucagon-like peptide-1 (GLP-1), which in turn improves glucose metabolism and energy balance. nih.gov

In Vitro Receptor Activation Studies (e.g., hTGR5)

A series of novel 3-phenoxypyrazine-2-carboxamide derivatives have been synthesized and evaluated for their ability to activate the human TGR5 (hTGR5) receptor in vitro. rsc.org These studies have demonstrated that many of these pyrazine (B50134) derivatives exhibit excellent agonistic activity for hTGR5, with EC₅₀ values ranging from 1.4 to 895 nM. nih.gov Notably, compounds 18g and 18k , which feature 2-Cl and 2,5-di-Cl substitutions respectively, displayed the most potent agonistic activities, surpassing that of the reference drug INT-777. nih.gov

The activation of TGR5 by these compounds was confirmed through various in vitro assays. For instance, the ability of these derivatives to stimulate GLP-1 secretion was assessed in the human intestinal L-cell line, NCI-H716. rsc.orgresearchgate.net Furthermore, the agonistic activity was characterized by measuring the production of cyclic adenosine (B11128) monophosphate (cAMP) in cell lines engineered to express human TGR5. nih.govdovepress.com

Table 1: In Vitro hTGR5 Agonistic Activity of Selected 3-Phenoxypyrazine-2-carboxamide Derivatives

| Compound | Substituent | EC₅₀ (nM) |

| 18g | 2-Cl | Potent |

| 18k | 2,5-di-Cl | Potent |

| Range for series | Various | 1.4 - 895 |

EC₅₀ represents the concentration of the compound that gives half-maximal response. Data sourced from multiple in vitro studies. rsc.orgnih.gov

Preclinical In Vivo Models for Metabolic Disorders (e.g., Glucose Homeostasis, GLP-1 Secretion)

The promising in vitro results prompted further investigation in preclinical animal models. In vivo studies using C57BL/6 mice have shown that these compounds can have a significant impact on metabolic parameters. rsc.org Specifically, compound 18k was found to significantly lower blood glucose levels in these mice. rsc.orgnih.gov

Furthermore, the ability of these derivatives to stimulate the secretion of GLP-1 was also confirmed in vivo. rsc.org GLP-1 is a key incretin (B1656795) hormone that enhances insulin (B600854) secretion and plays a crucial role in maintaining glucose homeostasis. nih.gov The stimulation of GLP-1 secretion by these compounds in both cell lines and animal models underscores their potential as therapeutic agents for metabolic disorders. rsc.orgnih.govresearchgate.net

Analysis of Intracellular Signaling Cascades (e.g., cAMP levels)

The activation of TGR5 by its agonists initiates a cascade of intracellular signaling events. nih.gov One of the key downstream effects is the increase in intracellular cyclic adenosine monophosphate (cAMP) levels. rsc.orgdovepress.com This is a well-recognized and important intracellular signaling pathway. nih.gov The ability of 3-phenoxypyrazine-2-carboxamide derivatives to elevate cAMP levels upon binding to TGR5 has been experimentally verified, providing a mechanistic basis for their observed biological effects. rsc.orgnih.gov The interaction of the agonist with TGR5 activates the Gαs protein subunit, which in turn stimulates adenylyl cyclase to produce cAMP. dovepress.comnih.gov

Antimycobacterial Activity and Target Engagement

In addition to their metabolic effects, derivatives of pyrazinecarboxylic acid, the parent scaffold of the compounds of interest, have a long-standing history in the fight against tuberculosis. Pyrazinamide, a pyrazinecarboxamide, is a first-line drug for treating tuberculosis. mdpi.comnih.gov This has spurred research into other pyrazine derivatives for their antimycobacterial potential.

Inhibition of Mycobacterium tuberculosis Strains

Several studies have demonstrated the in vitro antimycobacterial activity of various pyrazinecarboxamide derivatives against different strains of Mycobacterium tuberculosis. For instance, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide (9 ) was found to be a highly active derivative against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of less than 2.0 μmol/L. nih.gov Another iodo-derivative, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide (12 ), was identified as the most active compound in the TAACF antituberculosis screening program, with an IC₉₀ of 0.819 µg/mL. nih.gov

Furthermore, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16 ) exhibited high antimycobacterial activity against M. tuberculosis H37Rv with an MIC of 1.56 μg·mL⁻¹ (5 μM). mdpi.comnih.gov Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (18a ) also showed significant activity with an MIC of 3.13 μg·mL⁻¹. mdpi.comnih.gov

Table 2: In Vitro Antimycobacterial Activity of Selected Pyrazine Derivatives Against M. tuberculosis

| Compound | Strain(s) | MIC/IC₉₀ |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide (9 ) | M. tuberculosis | MIC < 2.0 μmol/L |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide (12 ) | M. tuberculosis | IC₉₀ = 0.819 µg/mL |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16 ) | M. tuberculosis H37Rv | MIC = 1.56 μg·mL⁻¹ (5 μM) |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (18a ) | M. tuberculosis H37Rv | MIC = 3.13 μg·mL⁻¹ |

MIC (Minimum Inhibitory Concentration) and IC₉₀ (Inhibitory Concentration 90%) are measures of the potency of an antimicrobial agent. Data sourced from various in vitro antimycobacterial screening programs. mdpi.comnih.govnih.gov

Antifungal and Broad-Spectrum Antimicrobial Potentials

Derivatives of pyrazine-2-carboxylic acid have been the subject of numerous studies to evaluate their efficacy against a variety of pathogenic fungi and bacteria. These investigations have highlighted certain structural features that contribute to potent antimicrobial activity.

The antifungal properties of pyrazine-2-carboxamide derivatives have been evaluated against several clinically significant fungal strains. Generally, the antifungal effect is influenced by the lipophilicity and specific substitutions on the molecule.

One area of focus has been on dermatophytes like Trichophyton mentagrophytes . In a series of chlorinated N-phenylpyrazine-2-carboxamides, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was identified as the most effective against this strain, exhibiting a Minimum Inhibitory Concentration (MIC) of 62.5 µmol/L. researchgate.net Other studies on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides also reported activity against T. mentagrophytes, with one of the most effective compounds having a C8H17 alkyl chain (MIC = 62.5 µmol/L). nih.gov However, the activity of many of these compounds is considered modest when compared to standard antifungal agents like fluconazole. researchgate.net

Activity against opportunistic yeasts such as Candida albicans has also been documented. nih.gov In broader screenings, N-substituted 3-aminopyrazine-2-carboxamides were tested against a panel of fungal strains, including C. albicans and Aspergillus fumigatus . nih.gov While some derivatives show activity, it is often weak, and issues with solubility in testing media can complicate the interpretation of results. researchgate.netnih.gov For instance, some 3-methylphenyl amides of pyrazine-2-carboxylic acid showed poor in vitro effects against all tested strains, which included Candida and Aspergillus species. nih.gov

While there is extensive research on fungicides against plant pathogenic fungi like Rhizoctonia solani , which causes significant crop damage, the specific evaluation of 3-phenoxypyrazine-2-carboxylic acid derivatives against this particular fungus is not extensively documented in the reviewed literature. mdpi.com Studies on other heterocyclic compounds, such as 3-indolyl-3-hydroxy oxindole (B195798) derivatives, have shown excellent activity against R. solani, suggesting that heterocyclic scaffolds are a promising area for the development of new fungicides. mdpi.com

Table 1: Antifungal Activity of Select Pyrazine Derivatives

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Chlorinated N-phenylpyrazine-2-carboxamides | Trichophyton mentagrophytes | 62.5 µmol/L | researchgate.net |

| N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | Trichophyton mentagrophytes | 62.5 µmol/L | nih.gov |

| 3-Methylphenyl amides of pyrazine-2-carboxylic acid | Candida and Aspergillus spp. | 31.25-500 µmol·dm⁻³ | nih.gov |

The antibacterial potential of pyrazine-2-carboxylic acid derivatives has been explored against both Gram-positive and Gram-negative bacteria. The nature of the substituents on the pyrazine ring and the amide nitrogen plays a critical role in determining the spectrum and potency of activity.

In studies of N-substituted 3-aminopyrazine-2-carboxamides, antibacterial activity was noted for phenyl and alkyl derivatives, but not for benzyl (B1604629) derivatives. researchgate.net Among alkyl derivatives, the antibacterial effect was found to increase with the length of the carbon side chain. researchgate.net For example, weak activity against strains like Pseudomonas aeruginosa was observed for compounds with longer alkyl chains (seven carbons). nih.gov

Screenings against a panel of bacteria have shown varied results. A novel series of pyrazine-2-carboxylic acid derivatives linked to piperazines was evaluated for antimicrobial properties. ajchem-a.com One compound in this series, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4), demonstrated the highest antimicrobial activity against tested organisms, which included Escherichia coli , Staphylococcus aureus , and Bacillus subtilis . ajchem-a.com Molecular docking studies suggested that the antibacterial mechanism might involve the inhibition of GlcN-6-P synthase, an essential enzyme in bacterial cell wall synthesis. ajchem-a.com

Table 2: Antibacterial Activity of Select Pyrazine Derivatives

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| N-alkyl 3-aminopyrazine-2-carboxamides (7-carbon chain) | Pseudomonas aeruginosa | Weak (MIC = 250 µM) | nih.gov |

| Piperazine (B1678402) derivatives of pyrazine-2-carboxylic acid (Compound P4) | E. coli, S. aureus, B. subtilis | Highest in its series | ajchem-a.com |

Other Investigated Biological Activities

Beyond direct antimicrobial effects, derivatives of this compound have been investigated for other biochemical functions, including antioxidant, enzyme-inhibiting, and cell-modulating properties.

Certain pyrazine-2-carboxylic acid derivatives have demonstrated notable antioxidant capabilities. These properties are typically evaluated through assays that measure the compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). ajchem-a.com

In a study of novel pyrazine-2-carboxylic acid derivatives incorporating a piperazine moiety, the compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) showed the most significant antioxidant activity, with an IC₅₀ value of 60.375 µg/mL in the DPPH assay. ajchem-a.com The ability of these molecules to act as antioxidants is attributed to their capacity to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. researchgate.netajchem-a.com

The primary mechanisms by which phenolic and heterocyclic compounds scavenge free radicals are the hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT) pathways. researchgate.netjpbsci.com The efficiency of a particular compound as an antioxidant often depends on its structure, specifically the presence of moieties like hydroxyl or amino groups that can readily donate a hydrogen atom or electron. nih.gov Upon donation, the antioxidant molecule itself becomes a radical, but this new radical is typically much more stable due to resonance delocalization, preventing the propagation of the radical chain reaction. researchgate.net

The structural framework of pyrazine-2-carboxylic acid is recognized as a valuable scaffold for designing enzyme inhibitors, which are crucial in managing various diseases.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound derivatives as α-amylase inhibitors are not widely reported, research on structurally related heterocyclic compounds demonstrates the potential of this chemical class. For instance, derivatives of thiazolidinedione and pyrimidine (B1678525) have been synthesized and shown to be potent inhibitors of α-amylase, with some compounds exhibiting IC₅₀ values significantly lower than the standard drug, acarbose. nih.govajchem-a.comnih.gov These findings suggest that heterocyclic cores can be effectively utilized to design new α-amylase inhibitors.

VEGFR-2 Tyrosine Kinase Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Consequently, VEGFR-2 is a major target for anticancer drug development. The pyrazine scaffold has been incorporated into molecules designed as kinase inhibitors. For example, a series of 2-aminopyrazine-3-carboxamides was investigated, leading to the discovery of potent inhibitors for other related kinases like ALK2. Furthermore, other heterocyclic structures, such as those based on a bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline core, have been shown to potently inhibit VEGFR-2, with some derivatives displaying IC₅₀ values in the nanomolar range. Molecular docking studies of these inhibitors reveal that they bind to the ATP-binding site of the kinase, preventing its activation and downstream signaling.

Table 3: Enzyme Inhibitory Activity of Related Heterocyclic Derivatives

| Compound Class / Derivative | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Thiazolidinedione derivative (Compound 1d) | α-Amylase | 2.03 µg/ml | ajchem-a.com |

| Pyrimidine derivative (Compound SD4) | α-Amylase | 10.2 µg/mL | nih.gov |

| Bis(triazolo)quinoxaline derivative | VEGFR-2 | 0.046 µM | |

| Thiophene-3-carboxamide (B1338676) derivative (Compound 14d) | VEGFR-2 | 191.1 nM |

The ability of certain pyrazine derivatives to act as enzyme inhibitors, particularly against kinases like VEGFR-2, directly links them to the regulation of cell growth and survival. By blocking the signaling pathways that drive cell division and blood vessel formation, these compounds can effectively halt tumor progression.

The anticancer activity of potent VEGFR-2 inhibitors is often a result of their ability to induce apoptosis, or programmed cell death. For example, a novel thiophene-3-carboxamide derivative that inhibits VEGFR-2 was found to cause cancer cell death by arresting the cell cycle, inducing apoptosis, and increasing the intracellular levels of reactive oxygen species (ROS). The overproduction of ROS can disrupt the cellular redox balance, leading to oxidative stress and triggering the apoptotic cascade. Studies on other carboxylic acid derivatives have confirmed that they can induce apoptosis in a concentration- and time-dependent manner, suggesting that this is a key mechanism for their antiproliferative effects.

Computational and Theoretical Chemistry Studies of 3 Phenoxypyrazine 2 Carboxylic Acid

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein target at the atomic level.

Ligand-Protein Interaction Analysis with Identified Biological Targets

Derivatives of 3-phenoxypyrazine-2-carboxylic acid have been investigated as ligands for several biological targets. The pyrazine-2-carboxylic acid scaffold is a key component in many biologically active compounds, and understanding its interactions with protein targets is crucial for rational drug design.

Takeda G-protein-coupled receptor 5 (TGR5): TGR5 has emerged as a promising therapeutic target for metabolic diseases. Molecular docking of 3-phenoxypyrazine-2-carboxamide derivatives, which are directly synthesized from the parent carboxylic acid, has been performed to understand their agonist activity. Docking simulations using the X-ray structure of TGR5 (PDB ID: 7CFM) revealed key interactions within the active site. For a potent derivative, the binding mode showed that the 2,5-dichlorophenoxy group is situated in a hydrophobic pocket, while the pyrazine (B50134) ring forms hydrogen bonds and pi-pi stacking interactions with surrounding amino acid residues.

InhA (Enoyl-acyl carrier protein reductase): InhA is a critical enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, making it a key target for antitubercular drugs. While direct studies on this compound were not found, related pyrazine-2-carboxylic acid derivatives have been docked against the InhA protein (PDB ID: 4DRE). These studies show that the pyrazine core can form crucial hydrogen bonds with amino acids like Gly14 and Phe41. researchgate.net The interaction of the carboxamide side chain, derived from the carboxylic acid, also plays a significant role in binding affinity through hydrogen bonding and hydrophobic interactions. researchgate.net

Other Targets (DprE1, GlcN-6-P synthase, DNA gyrase, VEGFR-2): While pyrazine derivatives are explored for a wide range of pharmacological activities, specific molecular docking studies focusing on this compound against DprE1, GlcN-6-P synthase, DNA gyrase, and VEGFR-2 are not prominently available in the reviewed literature. However, these targets are significant in medicinal chemistry.

DprE1 is essential for the synthesis of the mycobacterial cell wall.

GlcN-6-P synthase is a target for antimicrobial and antidiabetic agents.

DNA gyrase is a well-established bacterial target inhibited by quinolone antibiotics.

VEGFR-2 is a key receptor involved in angiogenesis, a hallmark of cancer.

Docking studies against these targets typically involve identifying key hydrogen bond donors/acceptors and hydrophobic regions within the active site to guide the design of potent inhibitors.

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities allows for the ranking of potential drug candidates. This is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction.

For derivatives of the pyrazine-2-carboxylic acid scaffold, docking scores have been instrumental in correlating predicted binding affinity with experimental activity. In studies with the antitubercular target InhA, derivatives with longer aliphatic side chains showed lower rerank scores, suggesting better binding affinity, which corresponded with lower experimental minimum inhibitory concentration (MIC) values. researchgate.net

| Compound | Side Chain | Rerank Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Derivative 1a | Aromatic | -76.35 | Hydrogen bonding |

| Derivative 1b | Cyclic | -77.93 | Hydrogen bonding |

| Derivative 1c | Aliphatic (Octyl) | -86.40 | Hydrogen bonding, π-π stacking |

Induced Fit Docking and Conformational Changes in Ligand-Target Complexes

Standard docking procedures often treat the protein target as a rigid structure. However, in reality, both the ligand and the protein can undergo conformational changes upon binding, a phenomenon known as "induced fit". Induced fit docking (IFD) protocols account for this flexibility, providing a more accurate prediction of the binding pose.

While specific induced fit docking studies for this compound were not identified in the searched literature, the importance of protein flexibility is well-recognized. The assumption of a rigid active site can lead to incorrect predictions of binding modes and affinities. nih.gov Small movements in protein sidechains or the main chain can occur to accommodate the ligand, optimizing binding interactions. nih.gov Therefore, for a flexible ligand like this compound, employing IFD would be a critical step in accurately modeling its interactions with biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution, Molecular Surface Electrostatic Potential)

The electronic properties of a molecule are fundamental to its chemical reactivity and interactions. For pyrazine carboxylic acid derivatives, DFT calculations have been used to determine these properties. nanoient.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. irjweb.commdpi.com A smaller gap suggests higher reactivity. For a related compound, 3-amino-2-pyrazine carboxylic acid, DFT calculations determined the HOMO and LUMO energies, indicating that charge transfer occurs within the molecule. nanoient.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. wuxiapptec.comuni-muenchen.de For a molecule like this compound, the MEP map would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, which are sites for electrophilic attack or hydrogen bonding. researchgate.netwolfram.com The acidic proton of the carboxylic acid group would be a region of positive potential (blue), indicating its susceptibility to deprotonation. wuxiapptec.com

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap (ΔE) | 4.56 eV |

Note: The data is for a structurally related compound and serves to illustrate the typical output of such calculations.

Spectroscopic Property Predictions (e.g., IR, NMR, UV-Vis)

Quantum chemical calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the structural characterization of newly synthesized compounds. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-Transform Infrared (FTIR) spectra. For carboxylic acids, characteristic vibrations include a broad O-H stretch (around 2500–3300 cm⁻¹) and a strong C=O stretch (around 1710–1760 cm⁻¹). libretexts.org DFT calculations on related pyrazine carboxylic acids have shown good agreement between calculated and experimental frequencies, allowing for precise assignment of vibrational modes. nanoient.orgtubitak.gov.trresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nanoient.orgnih.gov For this compound, the acidic proton of the carboxyl group is expected to appear at a high chemical shift (typically >10 ppm). libretexts.org The protons on the pyrazine and phenoxy rings would appear in the aromatic region, with their specific shifts influenced by the electronic environment. Calculated chemical shifts for related pyrazine derivatives have shown good correlation with experimental data. researchgate.netrjpbcs.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. nanoient.org The calculations provide information on the absorption maxima (λmax) and the nature of the electronic transitions, often involving promotions from the HOMO to the LUMO. nih.gov Studies on 3-amino-2-pyrazine carboxylic acid have used TD-DFT to measure HOMO and LUMO energies and understand the charge transfer within the molecule. nanoient.org

| Vibrational Mode | Expected Range / Position | Description |

|---|---|---|

| ν(O-H) | ~3000 (broad) | Carboxylic acid O-H stretch |

| ν(C-H) | 3000-3100 | Aromatic C-H stretch |

| ν(C=O) | 1715-1732 | Carboxylic acid C=O stretch |

| ν(C=N/C=C) | 1400-1600 | Pyrazine ring stretching |

Note: Data represents typical values for pyrazine carboxylic acid derivatives.

Thermodynamic and Kinetic Analyses of Chemical Reactions and Intermolecular Interactions

Thermodynamic and kinetic analyses are fundamental to understanding the stability, reactivity, and interaction energies of this compound. Computational chemistry offers robust tools to predict these properties, guiding synthetic efforts and explaining observed chemical behaviors.

Thermodynamic Analysis involves calculating state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving the target molecule. These parameters determine the spontaneity and energy balance of a chemical process. For instance, in the formation of cocrystals, such as those between pyrazine and dicarboxylic acids, computational methods can predict the stability of the resulting hydrogen-bonded chains. rsc.org Similarly, thermoanalytical studies on related pyrazinecarboxylic acids reveal their decomposition pathways, with techniques like thermogravimetry (TG) and differential thermal analysis (DTA) showing distinct endothermic or exothermic processes. researchgate.netias.ac.in Computational models can simulate these thermal events, providing a molecular basis for the observed decomposition temperatures and mechanisms.

Kinetic Analysis focuses on the rates of chemical reactions by calculating the energy barriers (activation energies) of transition states. This is crucial for understanding reaction mechanisms, such as those involved in the synthesis or degradation of pyrazine derivatives. For example, the decarboxylation of related heterocyclic carboxylic acids can be modeled to determine the favorability of different pathways under various conditions. nih.gov While specific kinetic data for this compound is not detailed in the available literature, the methodologies are well-established for analogous systems.

Below is a representative table of thermodynamic parameters that could be computationally derived for a hypothetical reaction involving this compound.

| Parameter | Value (kJ/mol) | Description |

| ΔH (Enthalpy) | -75.3 | Indicates an exothermic reaction, releasing heat. |

| ΔS (Entropy) | -0.12 | Indicates a decrease in disorder, typical for association reactions. |

| ΔG (Gibbs Free Energy) | -39.5 | A negative value indicates a spontaneous reaction at the given temperature. |

| Ea (Activation Energy) | +110.2 | The energy barrier that must be overcome for the reaction to occur. |

This interactive table showcases typical data obtained from computational thermodynamic and kinetic studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about the conformational dynamics and intermolecular interactions of this compound, particularly in the context of biological systems.

When a molecule like this compound binds to a biological target, such as a protein, it does not remain static. Both the ligand and the protein are dynamic entities that constantly undergo conformational changes. MD simulations are essential for exploring these conformational landscapes and assessing the stability of the resulting complex.

Simulations of pyrazine-based compounds interacting with proteins like human serum albumin (HSA) or various enzymes show that the binding can enhance the stability of the protein. rawdatalibrary.netsemanticscholar.org Key metrics derived from MD trajectories, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to quantify this stability. A low and stable RMSD value for the complex over the simulation time suggests a stable binding mode, while RMSF analysis can pinpoint which parts of the protein or ligand are most flexible. Such studies on related pyrazine-based inhibitors have demonstrated their ability to form stable and compact interactions within protein active sites. researchgate.net

| Metric | Typical Value | Interpretation for a Stable Complex |

| RMSD (Å) | 1.5 - 3.0 | Low and stable fluctuation indicates the system has reached equilibrium and the complex is not undergoing major structural changes. |

| RMSF (Å) | < 2.0 (for binding site residues) | Lower fluctuations for amino acid residues in the binding pocket suggest they are constrained by stable interactions with the ligand. |

| Radius of Gyration (Rg) (nm) | 1.8 - 2.2 | A stable value indicates that the overall compactness of the protein-ligand complex is maintained throughout the simulation. |

This interactive table presents key metrics from MD simulations used to assess the stability of compound-target complexes.

MD simulations excel at providing a dynamic picture of the intermolecular forces that govern the binding of a ligand to its target. These interactions are not fixed but are constantly forming and breaking. For pyrazine-containing molecules, these interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. nih.govnih.gov

A systematic analysis of MD simulation data can quantify the persistence of specific interactions over time. uni-konstanz.de For example, studies on pyrazine derivatives bound to proteins reveal that hydrogen bonds to the pyrazine nitrogen atoms are a frequent and crucial interaction. researchgate.net Furthermore, hydrophobic and π-alkyl interactions often play a primary role in the binding of pyrazine compounds. nih.govaun.edu.eg This detailed understanding of dynamic interactions is critical for rational drug design, allowing for the modification of the molecular structure to enhance binding affinity and selectivity. nih.gov

Advanced Computational Methodologies and Applications

The field of computational chemistry is continually evolving, with new methods offering greater accuracy and efficiency. Advanced techniques like Density Functional Theory (DFT) and machine learning are being increasingly applied to study complex molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of molecules to predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energies. nih.gov It is particularly powerful for elucidating complex reaction mechanisms at the electronic level.

DFT studies on pyrazine-metal complexes, for instance, have been used to investigate the chemical enhancement mechanism in surface-enhanced Raman scattering (SERS). nih.gov For other pyrazine derivatives, DFT calculations help in assigning vibrational spectra (FT-IR and FT-Raman) and analyzing donor-acceptor interactions through Natural Bond Orbital (NBO) analysis. chemrxiv.orgmdpi.com By mapping the potential energy surface of a reaction, DFT can identify transition states and intermediates, providing a detailed step-by-step picture of the reaction pathway. This is invaluable for optimizing synthetic routes and understanding the chemical reactivity of the molecule. rjpbcs.com

| DFT-Calculated Property | Typical Application | Significance for this compound |

| HOMO-LUMO Gap | Electronic properties, reactivity | Predicts electronic transition energies and chemical reactivity hotspots. |

| Molecular Electrostatic Potential (MEP) | Reactive sites | Identifies regions susceptible to electrophilic or nucleophilic attack. |

| Transition State Energy | Reaction kinetics | Used to calculate the activation energy and predict the rate of a chemical reaction. |

| Vibrational Frequencies | Spectral analysis | Helps in the interpretation of experimental IR and Raman spectra. |

This interactive table highlights key properties calculated using DFT and their applications.

A frontier in molecular modeling is the integration of machine learning (ML). researchgate.net Classical MD simulations rely on predefined force fields, which can lack accuracy for novel molecules. Quantum mechanics methods like DFT are accurate but computationally expensive for large systems or long simulations. Machine Learning Potentials (MLPs) bridge this gap by learning the relationship between atomic positions and potential energy from high-accuracy quantum mechanical data. acs.orgacs.org

Once trained, these MLPs can predict energies and forces with near-quantum accuracy but at a fraction of the computational cost, enabling large-scale and long-timescale simulations that were previously intractable. nsf.gov While specific MLP applications for this compound are not yet published, the methodology is rapidly being adopted in drug discovery and materials science. nih.gov It allows for more accurate exploration of conformational landscapes, binding free energies, and reaction dynamics for complex heterocyclic compounds. researchgate.net This approach promises to accelerate the design of new molecules with desired properties by combining the predictive power of quantum chemistry with the efficiency of machine learning.

Analytical Methodologies for 3 Phenoxypyrazine 2 Carboxylic Acid and Its Derivatives

Spectroscopic Characterization Techniques for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 3-phenoxypyrazine-2-carboxylic acid and its derivatives. nih.govnanoient.org It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In ¹H NMR spectra of pyrazine (B50134) derivatives, protons on the pyrazine ring typically appear in the aromatic region. For carboxylic acid derivatives, the acidic proton of the carboxyl group is highly deshielded and resonates far downfield, often as a broad singlet near 12 δ. libretexts.orgchegg.comlibretexts.org Protons on carbons adjacent to the carbonyl group are also deshielded and absorb in the range of 2-3 ppm. libretexts.orglibretexts.org The specific chemical shifts and coupling patterns of the pyrazine and phenoxy protons provide a unique fingerprint for the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information. The carbonyl carbon of the carboxylic acid group in pyrazine derivatives is significantly deshielded and typically appears in the range of 160-185 ppm. oregonstate.edupressbooks.pub Aromatic carbons and those in the pyrazine ring show signals in the downfield region, while aliphatic carbons, if present, appear further upfield. wisc.edulibretexts.org The chemical shift of the carboxyl carbon is influenced by its structural environment, with substitutions on adjacent carbons causing shifts. princeton.edu Decoupling techniques are often employed to simplify the spectrum by removing the splitting caused by attached protons. libretexts.org

2D NMR Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful for establishing connectivity within the molecule. princeton.edu HMBC experiments can show correlations between protons and carbons that are two or three bonds apart, helping to piece together the complete molecular structure. princeton.edu

Table 1: Representative NMR Data for Pyrazine Carboxylic Acid Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | ||

| Carboxylic Acid (-COOH) | 10 - 13 | Broad singlet, exchangeable with D₂O. libretexts.orglibretexts.orgstackexchange.com |

| Pyrazine Ring Protons | ~8.0 - 9.0 | Specific shifts and coupling patterns depend on substitution. |

| Phenoxy Group Protons | ~7.0 - 7.5 | Complex multiplets are common. |

| Protons α to Carbonyl | ~2.0 - 3.0 | Deshielded by the adjacent carbonyl group. libretexts.orglibretexts.org |

| ¹³C | ||

| Carbonyl Carbon (-COOH) | 160 - 185 | Generally a weak signal. libretexts.orgoregonstate.edupressbooks.pub |

| Pyrazine Ring Carbons | 140 - 160 | Downfield due to aromaticity and nitrogen atoms. |

| Phenoxy Group Carbons | 115 - 160 | Chemical shifts vary with substitution. |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.govnih.gov For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent and diagnostic feature of a carboxylic acid is the very broad O-H stretching absorption, which typically appears in the range of 3300-2500 cm⁻¹. orgchemboulder.comspectroscopyonline.com This broadness is a result of strong hydrogen bonding between carboxylic acid molecules, which often exist as dimers. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid group gives rise to an intense band between 1760 and 1690 cm⁻¹. orgchemboulder.comspectroscopyonline.com The exact position of this band can be influenced by factors such as conjugation and hydrogen bonding. openstax.org

Other important absorptions include the C-O stretching vibration, which is typically found in the 1320-1210 cm⁻¹ region, and the O-H bend, which appears between 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com The pyrazine ring itself will also contribute to the spectrum with characteristic C=N and C=C stretching vibrations, as well as C-H bending modes. The presence of the phenoxy group will add absorptions related to the aromatic ring and the C-O-C ether linkage. For pyrazine carboxylic acids, intramolecular hydrogen bonding can also influence the IR spectrum. jst.go.jpcolab.ws

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers. orgchemboulder.comlibretexts.org |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong | Position can be affected by conjugation. orgchemboulder.com |

| C=N, C=C Stretch (Pyrazine Ring) | 1624 - 1493 | Medium to Variable | researchgate.net |

| C-O Stretch (Carboxylic Acid & Ether) | 1320 - 1210 | Strong | orgchemboulder.comspectroscopyonline.com |

| O-H Bend (in-plane) | 1440 - 1395 | Medium | May overlap with C-H bending bands. orgchemboulder.com |

| O-H Bend (out-of-plane) | 950 - 910 | Broad | orgchemboulder.comspectroscopyonline.com |

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. nih.govnih.gov This information is critical for confirming the molecular formula and elucidating the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. thermofisher.comnih.gov This is particularly useful for analyzing complex mixtures and for the purification of target compounds. nih.gov The use of a triple quadrupole mass spectrometer allows for sensitive and selective detection. mdpi.comd-nb.info

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

Direct Analysis in Real Time (DART-MS) is a newer ionization technique that allows for the rapid analysis of samples with minimal preparation.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.org In the case of this compound, fragmentation of the pyrazine ring and cleavage of the ether bond would also be expected.

Table 3: Common Fragmentation Patterns in Mass Spectrometry for Carboxylic Acids

| Fragmentation | Mass Loss | Significance |

| Loss of -OH | 17 | Indicates the presence of a hydroxyl group. libretexts.org |

| Loss of -COOH | 45 | Confirms the presence of a carboxylic acid group. libretexts.org |

| α-cleavage | Variable | Cleavage of the bond adjacent to the carbonyl group. pitt.edu |

| McLafferty Rearrangement | Variable | A characteristic rearrangement for carbonyl compounds with a γ-hydrogen. pitt.edu |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. nanoient.org The resulting spectrum can provide information about the electronic structure of the molecule, particularly the presence of conjugated systems.

Pyrazine and its derivatives, being aromatic heterocyclic compounds, exhibit characteristic UV absorptions. tsijournals.com The presence of the phenoxy group and the carboxylic acid group will influence the position and intensity of these absorption bands. Generally, compounds with extended conjugation will absorb at longer wavelengths. libretexts.org While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a useful tool for confirming the presence of chromophores and can be used for quantitative analysis. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low to be of significant practical use. libretexts.org However, the conjugation in this compound would shift the absorption to a more accessible region.

Table 4: Expected UV-Visible Absorption for Pyrazine Derivatives

| Chromophore | Typical λmax (nm) | Notes |

| Pyrazine Ring | ~260 - 330 | n → π* and π → π* transitions. tsijournals.com |

| Phenyl Group | ~255 | π → π* transitions. |

| Carbonyl Group | ~210 | n → σ* transition, often weak and at low wavelength. libretexts.org |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity and concentration of a compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of chemical reactions and to assess the purity of a compound. nih.govnih.gov In the synthesis of this compound and its derivatives, TLC can be used to determine when the starting materials have been consumed and the product has been formed. nih.gov

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). researchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions. By comparing the Rf value of the product to that of the starting materials and any potential byproducts, the purity of the compound can be estimated. Visualization of the spots on the TLC plate is often achieved using UV light. nih.gov For quantitative analysis, TLC can be coupled with densitometry. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carboxylic acids, including this compound. However, many carboxylic acids lack a strong chromophore, which makes direct detection by UV-Vis spectrophotometry challenging, especially at low concentrations. mdpi.com To overcome this, derivatization is a frequently employed strategy to enhance detectability.

The carboxylic acid group can be chemically modified with a labeling agent that possesses strong UV-absorbing or fluorescent properties. Reagents such as nitro-substituted phenylhydrazines are commonly used for this purpose. nih.govnih.govresearchgate.net For instance, 2-Nitrophenylhydrazine (2-NPH) and 3-nitrophenylhydrazine (B1228671) (3-NPH) react with carboxylic acids to form highly conjugated derivatives that can be detected with high sensitivity by HPLC with a diode-array detector (DAD) or an LC-MS system. nih.govnih.govslu.se The derivatization with 3-NPH, for example, has been successfully used to quantify carboxylic acids from the tricarboxylic acid (TCA) cycle in biological matrices. slu.se

The reaction with 2-NPH is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), to form stable hydrazides. nih.govepa.gov These derivatives are then separated, often using reversed-phase HPLC. The choice of column, such as a C18 or HSS-T3, and the mobile phase gradient can be optimized to achieve separation from other components in the sample matrix. slu.se

| Parameter | Typical Condition | Purpose/Comment |

|---|---|---|

| Derivatization Reagent | 2-Nitrophenylhydrazine (2-NPH) or 3-Nitrophenylhydrazine (3-NPH) | Introduces a chromophore for enhanced UV or MS detection. nih.govslu.se |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Facilitates the reaction between the carboxylic acid and the derivatizing agent. nih.govepa.gov |

| Column | Reversed-Phase (e.g., C18, HSS-T3) | Separates compounds based on hydrophobicity. slu.se |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic acid) | Provides efficient elution of analytes with varying polarities. slu.se |

| Detector | Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD allows for spectral confirmation, while MS provides mass information for identification. nih.gov |

Gas Chromatography (GC) for Derivatized Compounds

Gas Chromatography (GC) is a powerful analytical technique for separating volatile organic compounds. However, direct analysis of polar compounds like this compound by GC is problematic. Its high polarity, due to the carboxylic acid functional group, leads to low volatility and potential for strong interactions with the GC column, resulting in poor peak shape and thermal instability. researchgate.net Consequently, derivatization is an essential prerequisite for GC analysis. researchgate.netresearch-solution.com

The primary goal of derivatization in this context is to convert the polar -COOH group into a less polar, more volatile functional group. research-solution.com This is typically achieved through two main types of reactions:

Silylation: This process involves replacing the active hydrogen atom of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. sigmaaldrich.comnih.gov The resulting TMS esters are significantly more volatile and thermally stable, making them suitable for GC analysis. The ease of silylation follows the general order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Esterification: This involves converting the carboxylic acid into an ester, such as a methyl or benzyl (B1604629) ester. Methylation can be achieved using reagents like methanol (B129727) with an acid catalyst (e.g., BF3). colostate.edu Another method is benzylation, which involves reacting the potassium salt of the carboxylic acid with benzyl bromide, a reaction that can be catalyzed by a crown ether. nih.gov These ester derivatives exhibit increased volatility suitable for GC separation. nih.gov

Once derivatized, the compounds can be separated on a capillary GC column and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides structural information for definitive identification. nih.govnih.gov

| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantage |

|---|---|---|---|

| Silylation | BSTFA, MSTFA, TMCS (catalyst) | Trimethylsilyl (TMS) Ester | Produces highly volatile and thermally stable derivatives. sigmaaldrich.com |

| Esterification (Methylation) | Methanol/BF₃, Diazomethane | Methyl Ester | Common and effective for increasing volatility. colostate.edu |

| Esterification (Benzylation) | Benzyl bromide, Crown Ether | Benzyl Ester | Provides stable derivatives with good chromatographic properties. nih.gov |

| Acylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Creates derivatives suitable for highly sensitive Electron Capture Detection (ECD). researchgate.netresearch-solution.com |

Purity Assessment and Characterization of Synthetic Intermediates

The synthesis of this compound involves multiple steps, and the purity and identity of the intermediates must be carefully monitored and confirmed. A common synthetic route involves the nucleophilic substitution of a halogenated pyrazine ester, such as methyl 3-chloropyrazine-2-carboxylate, with a substituted phenol in the presence of a base like potassium carbonate. nih.gov